1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine
Overview
Description
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is a chemical compound that features a bromonaphthalene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine typically involves the sulfonylation of 4-bromonaphthalene followed by the introduction of the piperidine ring. One common method involves the reaction of 4-bromonaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions typically occur under basic conditions and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
Scientific Research Applications
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromonaphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)piperidine
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-8-10-18(11-9-12)21(19,20)16-7-6-15(17)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQLOYPRVEOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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